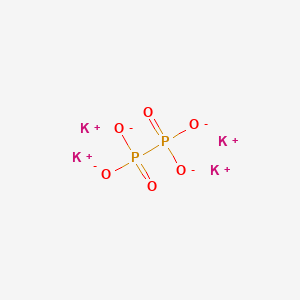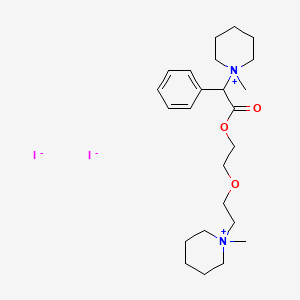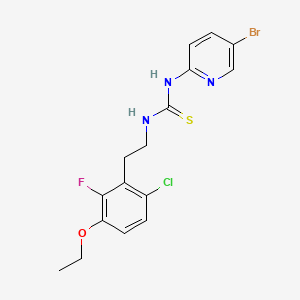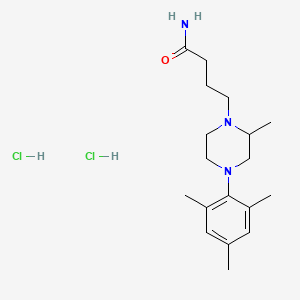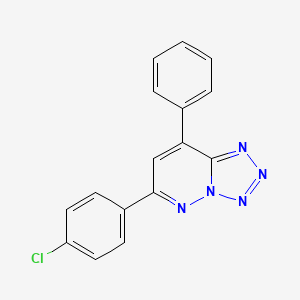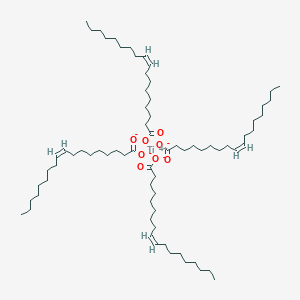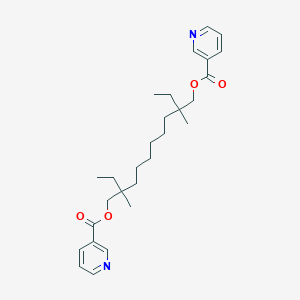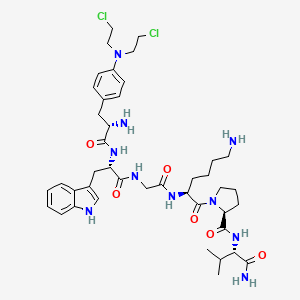
H-Mel-Trp-Gly-Lys-Pro-Val-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Mel-Trp-Gly-Lys-Pro-Val-NH2, also known as alpha-melanocyte stimulating hormone (alpha-MSH), is a peptide hormone derived from the pituitary gland. It plays a crucial role in pigmentation by stimulating the production and release of melanin in melanocytes. Additionally, alpha-MSH has various other biological functions, including regulation of appetite, energy homeostasis, and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Mel-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pigmentation, appetite regulation, and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions such as obesity, inflammation, and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Mecanismo De Acción
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 exerts its effects by binding to melanocortin receptors (MCRs) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various biological responses. For example, in melanocytes, the activation of MCRs stimulates the production of melanin, resulting in increased pigmentation .
Comparación Con Compuestos Similares
Similar Compounds
Beta-Melanocyte Stimulating Hormone (beta-MSH): Another peptide hormone with similar functions but different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (gamma-MSH): Also involved in pigmentation and other biological processes.
Adrenocorticotropic Hormone (ACTH): Shares a common precursor with alpha-MSH and has overlapping functions.
Uniqueness
H-Mel-Trp-Gly-Lys-Pro-Val-NH2 is unique due to its specific amino acid sequence and its potent effects on pigmentation and energy homeostasis. Its ability to bind to multiple melanocortin receptors and activate diverse signaling pathways distinguishes it from other similar compounds .
Propiedades
Número CAS |
112983-70-7 |
|---|---|
Fórmula molecular |
C42H60Cl2N10O6 |
Peso molecular |
871.9 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H60Cl2N10O6/c1-26(2)37(38(47)56)52-41(59)35-11-7-19-54(35)42(60)33(10-5-6-18-45)50-36(55)25-49-40(58)34(23-28-24-48-32-9-4-3-8-30(28)32)51-39(57)31(46)22-27-12-14-29(15-13-27)53(20-16-43)21-17-44/h3-4,8-9,12-15,24,26,31,33-35,37,48H,5-7,10-11,16-23,25,45-46H2,1-2H3,(H2,47,56)(H,49,58)(H,50,55)(H,51,57)(H,52,59)/t31-,33-,34-,35-,37-/m0/s1 |
Clave InChI |
OUAFDMPKBCDEID-KPNBNENOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)N(CCCl)CCCl)N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)N(CCCl)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





